5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17649064
InChI: InChI=1S/C13H18N2O2/c1-9-3-10(2)8-15(7-9)12-4-11(13(16)17)5-14-6-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC17649064

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 5-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H18N2O2/c1-9-3-10(2)8-15(7-9)12-4-11(13(16)17)5-14-6-12/h4-6,9-10H,3,7-8H2,1-2H3,(H,16,17)
Standard InChI Key XPNAVYUOMAIIPO-UHFFFAOYSA-N
Canonical SMILES CC1CC(CN(C1)C2=CN=CC(=C2)C(=O)O)C

Introduction

Chemical Identity and Structural Features

5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is a bicyclic organic compound characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 3,5-dimethylpiperidinyl moiety. Its molecular formula is C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}, with a molecular weight of 234.29 g/mol . The piperidine ring introduces steric and electronic modifications that influence the compound’s reactivity and interaction with biological targets.

Table 1: Key Physicochemical Data

PropertyValue
CAS Number2060028-60-4
Molecular FormulaC13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight234.29 g/mol
Exact Mass234.1368 g/mol (calculated)
Topological Polar Surface Area63.1 Ų

While experimental data on melting point, boiling point, and solubility remain unreported in the literature, its structural analogs, such as ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, exhibit melting points above 100°C, suggesting potential thermal stability for the target compound .

Synthetic Methodologies

Precursor Selection and Functionalization

The synthesis of pyridine-carboxylic acid derivatives typically begins with nicotinic acid or its esters. For example, ethyl nicotinate has been oxidized using 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine NN-oxides, which undergo nucleophilic substitution at the ortho position . Analogous strategies could be applied to introduce the 3,5-dimethylpiperidinyl group via:

  • Nucleophilic Aromatic Substitution: Reacting a halogenated pyridine intermediate with 3,5-dimethylpiperidine under basic conditions.

  • Transition Metal-Catalyzed Coupling: Utilizing Buchwald–Hartwig amination to attach the piperidine moiety .

Carboxylic Acid Formation

Hydrolysis of ester intermediates, such as ethyl 5-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylate, under acidic or basic conditions would yield the target carboxylic acid. For instance, saponification with aqueous NaOH or HCl in ethanol at elevated temperatures (60–80°C) has been effective for related compounds .

Structural Characterization

Spectroscopic Analysis

While specific spectral data for 5-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid are unavailable, analogous compounds provide insights:

  • 1H^1\text{H}-NMR: Pyridine protons typically resonate at δ 7.5–9.0 ppm, while piperidine methyl groups appear as singlets near δ 1.0–1.5 ppm .

  • 13C^{13}\text{C}-NMR: The carboxylic acid carbon resonates at δ 165–175 ppm, and pyridine carbons appear between δ 120–150 ppm .

  • LC-MS: A molecular ion peak at m/z 234.1 ([M+H]+^+) would confirm the molecular weight .

Comparative Analysis with Related Compounds

Table 2: Structural and Synthetic Comparison

Compound NameMolecular FormulaKey Synthetic StepBiological Activity
5-(3-Methylpyridin-2-yl)pyridine-3-carboxylic acidC12H10N2O2\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{2}Suzuki coupling of pyridine boronic acids Not reported
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidC10H5ClF3N3O2\text{C}_{10}\text{H}_{5}\text{ClF}_{3}\text{N}_{3}\text{O}_{2}Cyclocondensation of hydrazines Antifibrotic activity

This compound’s piperidine substitution differentiates it from simpler pyridine derivatives, potentially enhancing lipid solubility and bioavailability .

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